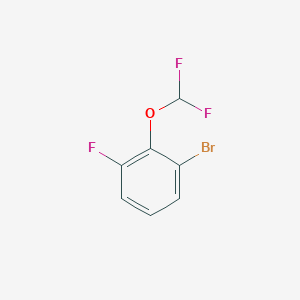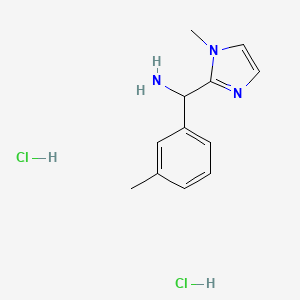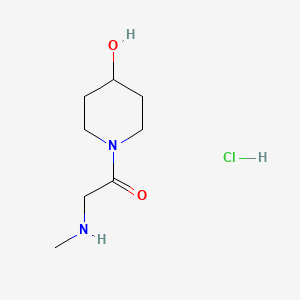
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride
Descripción general
Descripción
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride, also known as 4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride or 4-PAM hydrochloride, is an organic compound with a variety of applications in scientific research, including as a neurotransmitter receptor agonist and antagonist. It is a synthetic derivative of piperidine and is structurally related to the neurotransmitter acetylcholine. 4-PAM hydrochloride is commonly used in the lab to study the effects of acetylcholine on the body, as well as to study the physiological and biochemical effects of acetylcholine.
Aplicaciones Científicas De Investigación
Inhibition of Blood Platelet Aggregation
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride has been studied for its potential to inhibit ADP-induced aggregation of blood platelets. A compound related to this chemical, namely (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was found to inhibit platelet aggregation both in vitro and ex vivo in guinea pigs (Grisar et al., 1976).
Synthesis of Heterocyclic Compounds
This chemical has applications in the synthesis of various heterocyclic compounds. For instance, its use in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to the production of isoflavones and other heterocyclic structures (Moskvina et al., 2015).
Antibacterial Activity
1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of the chemical , has been synthesized and shown to exhibit antibacterial activity. This compound, after undergoing several chemical reactions, demonstrated efficacy against bacterial strains in vitro (Merugu et al., 2010).
Antiallergy Activity
Derivatives of 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride have been investigated for their antiallergy properties. Some analogues, such as 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone, showed potent activity in assays used to detect antiallergic compounds (Walsh et al., 1989).
Wound-Healing Potential
2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, closely related to the compound , have shown significant wound-healing activity in vivo. These compounds were observed to enhance epithelialization and increase the tensile strength of wounds in rat models (Vinaya et al., 2009).
Propiedades
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-6-8(12)10-4-2-7(11)3-5-10;/h7,9,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRWLSCMFFKHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



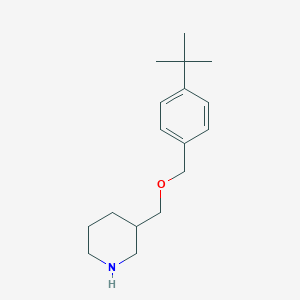
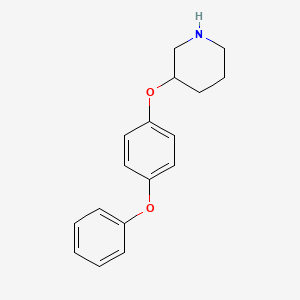
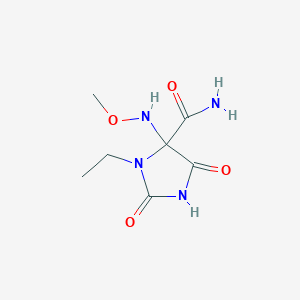
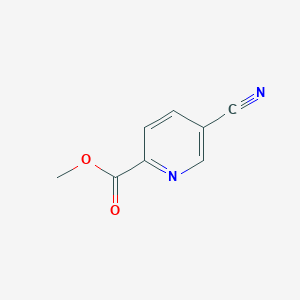
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
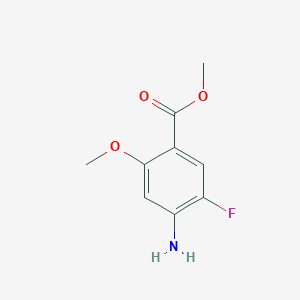
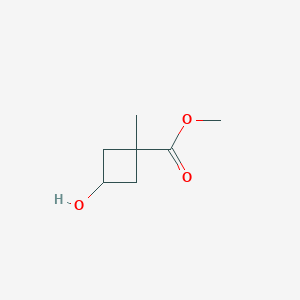
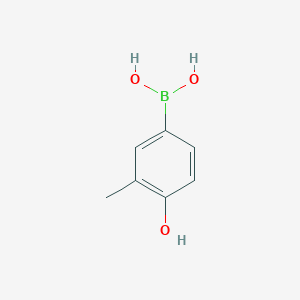
![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)

